HPLC Resolution of Genotoxic Impurity (BNA) from m-Isophthalaldehyde (PHA) in Montelukast Sodium
A gradient RP‑HPLC method using a Zorbax SB phenyl column (150 mm × 4.6 mm, 3.5 µm) with 2% trifluoroacetic acid (pH 1.9)/acetonitrile at 1.5 mL/min and detection at 238 nm achieved baseline resolution of the target compound (BNA) from m‑isophthalaldehyde (PHA) and montelukast sodium itself. Both aldehydes were quantifiable at 0.25 ppm levels relative to 1.7 mg/mL montelukast, with a linear range of 0.125–0.30 ppm (50–120% of the estimated allowable limit of 150 ppm). Crucially, BNA and PHA were absent in all three pure montelukast batches tested, confirming that the method can discriminate this specific intermediate from the structurally similar dialdehyde PHA [1].
| Evidence Dimension | Detection Limit (LOQ) in Montelukast Sodium Matrix |
|---|---|
| Target Compound Data | BNA: 0.25 ppm (0.25 µg/g) at 1.7 mg/mL MNK |
| Comparator Or Baseline | m-Isophthalaldehyde (PHA): 0.25 ppm under the same conditions |
| Quantified Difference | Equivalent LOQ; qualitative resolution demonstrated (different retention times) enabling simultaneous quantification without interference |
| Conditions | RP-HPLC, Zorbax SB phenyl 150×4.6 mm, 3.5 µm; mobile phase: 2% TFA pH 1.9 / ACN gradient; flow 1.5 mL/min; UV 238 nm; ICH Q2(R1) validation |
Why This Matters
This direct head-to-head validation proves that BNA can be selectively quantified alongside another critical impurity in a regulatory-compliant method, a capability that generic quinoline aldehydes do not offer because they would co‑elute or lack certified retention time data.
- [1] Maddhesia, P.K.; et al. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-Chloroquinoline-2-yl)-(e)-vinyl) Benzaldehyde in Montelukast Sodium. J. Chem. Pharm. Res. 2018, 10(2). View Source
